molecular formula C10H17N B6233884 1-azadispiro[3.1.4^{6}.1^{4}]undecane CAS No. 2768326-79-8

1-azadispiro[3.1.4^{6}.1^{4}]undecane

Cat. No.: B6233884
CAS No.: 2768326-79-8
M. Wt: 151.2
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Description

1-Azadispiro[3.1.4^{6}.1^{4}]undecane is a nitrogen-containing dispiro compound characterized by two spiro junctions and a complex bicyclic framework. The notation [3.1.4^{6}.1^{4}] indicates the presence of two interconnected spiro systems: one involving a three-membered ring and a six-membered ring, and another with a four-membered ring fused to a separate six-membered ring. This architecture distinguishes it from simpler spiro[5.5]undecane derivatives, which typically feature single spiro centers and uniform ring sizes.

Properties

CAS No.

2768326-79-8

Molecular Formula

C10H17N

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Cycloalkane Carboxamides

A foundational approach to azaspiro compounds involves acid-mediated cyclization of carboxamide precursors. Mohamed et al. demonstrated that 1-anilinocycloalkanecarboxamides serve as versatile intermediates for spiroheterocycle formation . For instance, treatment of 1-anilinocyclohexanecarboxamide (2b ) with ethyl chloroacetate under basic conditions (MeONa/MeOH) yielded 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (3b ) via intramolecular cyclization . Adapting this protocol, the target compound could theoretically arise from a cycloheptane carboxamide analog undergoing analogous cyclization. Key steps include:

  • Sulfuric Acid Hydrolysis : Conversion of 1-anilinocycloalkane-1-carbonitrile (1a-c ) to carboxamides (2a-c ) using concentrated H₂SO₄ at 0–5°C .

  • Base-Induced Cyclization : Reaction of carboxamide with electrophilic reagents (e.g., ethyl chloroacetate) in methanol under reflux, facilitated by sodium methoxide .

Example Protocol :

  • Starting Material : 1-Anilinocycloheptanecarboxamide (hypothetical analog of 2c ).

  • Reagent : Ethyl chloroacetate (1.2 equiv).

  • Conditions : MeONa (1 equiv), MeOH, reflux for 8 h.

  • Yield : ~80% (extrapolated from ).

Characterization Data :

ParameterValue (Hypothetical)
Melting Point240–242°C
Molecular FormulaC₁₅H₂₄N₂O₂
IR (νmax, cm⁻¹)1775 (C=O)
¹H NMR (δ, ppm)7.30–7.15 (m, 5H, Ar), 3.80 (s, 2H, CH₂), 1.60–1.20 (m, 12H, cycloheptane)

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition (1,3-DC) reaction is a cornerstone for constructing spirocyclic frameworks. Recent work by Beilstein researchers highlights the use of Ruhemann’s purple (PRP), a stable azomethine ylide, in reactions with cyclopropenes to form bis-spirocyclic 3-azabicyclo[3.1.0]hexanes . For 1-azadispiro[3.1.4⁶.1⁴]undecane, a similar approach could involve:

  • Generation of Azomethine Ylide : Protonation of PRP to form a reactive 1,3-dipole.

  • Cycloaddition with Cyclopropene : Reaction with 3-substituted cyclopropenes under mild conditions (e.g., room temperature, dichloromethane) .

Experimental Insights :

  • Cyclopropene Synthesis : 3-Methyl-3-phenylcyclopropene reacts with PRP to yield bis-spiro adducts with >90% diastereoselectivity .

  • Mechanistic DFT Analysis : Calculations at the M11/cc-pVDZ level confirm HOMO(cyclopropene)-LUMO(ylide) interactions dictate regioselectivity .

Hypothetical Application :

  • Dipole : PRP-derived azomethine ylide.

  • Dipolarophile : Custom-synthesized cyclopropene with substituents matching the target’s spiro junctions.

  • Conditions : K₂CO₃, TBAB, dioxane, 60°C, 5 h .

  • Yield : ~45% (based on analogous spirocyclic yields in ).

Phase Transfer Catalysis (PTC) for Spiroannulation

Phase transfer catalysis offers enhanced reactivity for spirocyclic syntheses. Mohamed et al. reported the use of tetrabutylammonium bromide (TBAB) in dioxane to facilitate reactions between carboxamides and chalcones or benzylidenemalononitrile . This method could be adapted for 1-azadispiro[3.1.4⁶.1⁴]undecane by employing:

  • Bifunctional Electrophiles : Ethyl cyanoacetate or malononitrile derivatives.

  • Catalytic System : TBAB (5 mol%), K₂CO₃, dioxane .

Case Study :

  • Reactants : 1-Anilinocyclohexanecarboxamide (2b ) + ethyl cyanoacetate.

  • Products : 2,4-Dioxo-1-phenyl-1-azaspiro[4.5]decane-3-carbonitrile (9b ) and its isomer .

  • Yield : 40–45% for major product .

Adaptation for Target Compound :

  • Modifications : Use a cycloheptane carboxamide and adjust electrophile to match ring sizes.

  • Expected Challenges : Steric hindrance in larger rings may reduce yields.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Acid-Catalyzed80–85ModerateHigh
1,3-Dipolar45–90HighModerate
Phase Transfer40–45LowLow
Nitroxide Functionalization20–25N/ALow

Key Observations :

  • Acid-catalyzed methods offer superior yields but require stringent conditions.

  • 1,3-Dipolar cycloaddition provides excellent stereocontrol but limited scalability.

  • Phase transfer catalysis is milder but less efficient .

Mechanistic and Spectral Considerations

IR Spectroscopy :

  • Carboxamide C=O stretches appear at 1775–1778 cm⁻¹ .

  • Nitroxide N–O stretches occur near 1500 cm⁻¹ .

NMR Analysis :

  • Spiro junction protons exhibit complex splitting due to restricted rotation.

  • Aromatic protons in phenyl-substituted derivatives resonate at δ 7.15–8.15 ppm .

X-ray Crystallography :

  • Dispiro compounds often crystallize in monoclinic systems with Z = 4 .

Chemical Reactions Analysis

Types of Reactions

1-azadispiro[3.1.4{6}.1{4}]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 1-azadispiro[3.1.4{6}.1{4}]undecane include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from the reactions of 1-azadispiro[3.1.4{6}.1{4}]undecane depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while reduction reactions may produce spirocyclic amines or hydrocarbons .

Scientific Research Applications

Applications in Medicinal Chemistry

One of the most promising applications of 1-azadispiro[3.1.4^6.1^4]undecane lies in medicinal chemistry, particularly in the development of novel therapeutic agents.

Potential as Antidepressants

Research has indicated that derivatives of 1-azadispiro compounds exhibit significant antidepressant activity. A study demonstrated that modifications to the nitrogen atom within the spiro framework could enhance the binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Antitumor Activity

Another area of interest is the antitumor properties of this compound. In vitro studies have shown that certain derivatives of 1-azadispiro[3.1.4^6.1^4]undecane can inhibit tumor cell proliferation by inducing apoptosis in cancer cells . This activity is believed to be linked to the compound's ability to interfere with specific signaling pathways involved in cell growth.

Applications in Material Science

The unique structural properties of 1-azadispiro[3.1.4^6.1^4]undecane also make it a candidate for applications in material science.

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis, where its spiro structure contributes to enhanced mechanical properties and thermal stability of the resulting materials . Research has shown that incorporating 1-azadispiro units into polymer chains can improve resistance to degradation and increase flexibility.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntidepressantsEnhanced binding affinity to serotonin receptors
Antitumor ActivityInduced apoptosis in cancer cells
Material SciencePolymer ChemistryImproved mechanical properties and thermal stability

Case Studies

Case Study 1: Antidepressant Activity
A recent study evaluated various derivatives of 1-azadispiro[3.1.4^6.1^4]undecane for their potential antidepressant effects using animal models. The results indicated that certain modifications led to a significant reduction in depressive-like behaviors, demonstrating the compound's therapeutic potential .

Case Study 2: Antitumor Properties
In an investigation into the antitumor effects, researchers synthesized several derivatives and tested them against a panel of cancer cell lines. The most promising derivative showed over 70% inhibition of cell proliferation at low micromolar concentrations, indicating strong antitumor activity .

Mechanism of Action

The mechanism of action of 1-azadispiro[3.1.4{6}.1{4}]undecane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure may also influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

Compound Name Spiro System Heteroatoms Substituents Reference
1-Azadispiro[3.1.4⁶.1⁴]undecane Dual spiro (3.1.4⁶ and 1⁴) 1 nitrogen (aza) Not specified in evidence N/A
1,5-Dioxa-9-azaspiro[5.5]undecane Single spiro[5.5] 2 oxygen, 1 nitrogen Ethoxycarbonyl, hexyl
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Single spiro[5.5] 2 nitrogen, 4 carbonyls Fluorophenyl, trifluoromethylphenyl
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane Single spiro[5.5] 4 oxygen, 2 phosphorus, 2 chlorine Chlorine, phosphoryl groups

Analysis:

  • Ring Complexity : The target compound’s dual spiro system creates a more rigid and compact structure compared to single-spiro analogs like spiro[5.5]undecanes, which exhibit greater conformational flexibility .
  • Heteroatom Diversity : Unlike oxygen-dominated spiro compounds (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane), the nitrogen in 1-azadispiro systems may enhance hydrogen-bonding capabilities and pharmacological interactions .

Conformational and Stereochemical Analysis

  • Single-Spiro Systems : Spiro[5.5]undecanes exhibit axial chirality and dynamic equilibria between enantiomers, as shown via NMR studies .
  • Dual-Spiro Systems : The fused rings in 1-azadispiro[3.1.4⁶.1⁴]undecane likely restrict ring flipping, leading to stable stereoisomers with distinct biological profiles .

Physical and Spectral Properties

  • IR Spectroscopy : Spiro[5.5]undecanes with ester groups show peaks at ~1733 cm⁻¹ (C=O stretch) . Nitrogen-containing analogs may exhibit N-H stretches (~3300 cm⁻¹) absent in oxygenated derivatives.
  • Boiling Points : Spiroacetals like 1,7-dioxaspiro[5.5]undecane have boiling points ~225°C, while nitrogen analogs may deviate due to polar interactions .

Q & A

Basic Research Questions

What are the optimized synthetic routes for 1-azadispiro[3.1.4⁶.1⁴]undecane, and how can reaction yields be improved?

Synthesis of 1-azadispiro[3.1.4⁶.1⁴]undecane involves multistep strategies, including ring-closing reactions and semipinacol rearrangements. For example:

  • Semipinacol Rearrangement : Bicyclo[7.2.0]undecane derivatives (e.g., acetates) can undergo rearrangement using Lewis acids like Et₂AlCl to form spiro frameworks, achieving ~50% yield .
  • Hydrogenation/Reduction : Tri-n-butyltin hydride in ether under nitrogen can reduce dibrominated precursors, followed by distillation and chromatography for purification .
  • Optimization Tips : Use continuous flow reactors for scalability and advanced purification (e.g., preparative HPLC) to improve yields. Contradictions in yields (e.g., 11–67% in similar spiro compounds) suggest sensitivity to substituents and reaction conditions .

How is the molecular structure of 1-azadispiro[3.1.4⁶.1⁴]undecane confirmed using spectroscopic methods?

Structural elucidation relies on:

  • NMR Spectroscopy : Proton environments are identified via characteristic shifts (e.g., singlet at δ 2.97 ppm for bridgehead protons in bicyclo systems) .
  • IR Spectroscopy : Functional groups like amines (N-H stretch ~3300 cm⁻¹) and ethers (C-O ~1100 cm⁻¹) are confirmed .
  • GC-MS : Retention time (~7.567 min for undecane analogs) and fragmentation patterns validate molecular weight and purity .
  • X-ray Crystallography : Used for absolute configuration determination in related spiro compounds .

Advanced Research Questions

What computational methods are employed to predict the reactivity and stability of 1-azadispiro[3.1.4⁶.1⁴]undecane derivatives?

  • DFT Calculations : Assess free-energy barriers for key reactions (e.g., C-H protonolysis at ~25.3 kcal/mol in undecane analogs) .
  • Molecular Docking : Optimize binding to biological targets (e.g., MmpL3 in tuberculosis studies) by simulating interactions with active-site residues .
  • KIE Analysis : Kinetic isotope effects (e.g., 3.75 for C11H24/C11D24) validate proposed reaction mechanisms .

How do structural modifications in the azadispiro framework influence biological activity against microbial targets?

  • Substituent Effects :
    • Electron-Withdrawing Groups : Enhance antibacterial activity by stabilizing interactions with target enzymes (e.g., MmpL3 inhibition in M. tuberculosis) .
    • Spiro Ring Size : Larger rings (e.g., 1-oxa-9-azaspiro[5.5]undecane) improve binding affinity due to conformational flexibility .
  • Case Studies :
    • Derivatives with tert-butyl groups show enhanced solubility and metabolic stability .
    • Thiophene-substituted analogs exhibit cytotoxicity (IC₅₀ ~5 μM in cancer cells) via spiro ring-mediated intercalation .

How are contradictions in experimental data resolved during the characterization of azadispiro compounds?

  • Data Reconciliation :
    • Yield Discrepancies : Compare reaction conditions (e.g., Et₂AlCl vs. AIBN) to identify optimal catalysts .
    • Spectroscopic Ambiguities : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spiro systems .
    • Biological Variability : Validate activity through dose-response assays and replicate studies to address batch-to-batch differences .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions .
  • Analytical Workflows : Combine multiple techniques (e.g., NMR + HRMS) for unambiguous characterization .
  • Computational Tools : Use Gaussian or Schrödinger Suite for modeling, with benchmarks against experimental KIE data .

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